6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid
Description
Historical Context and Discovery
The exploration of 1,8-naphthyridine derivatives began gaining momentum in the late 20th century, driven by their structural resemblance to biologically active quinoline and isoquinoline systems. Early work on tetrahydro-1,8-naphthyridines focused on their hydrogenated forms, with sodium-ethanol reductions of naphthyridine cores being documented as early as 1967. The specific brominated variant, 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid, first appeared in patent literature in 1999 through Merck & Co.'s work on integrin antagonists. This innovation addressed prior synthetic inefficiencies in Friedländer condensation approaches, which required six to eight steps with 38% overall yields.
Key milestones in its development include:
- 2007 : Optimization of Wittig olefination and catalytic hydrogenation protocols enabled gram-scale production of related 2-oxo-tetrahydro-1,8-naphthyridines.
- 2020 : Advancements in visible-light photocatalysis permitted metal-free synthesis of complex naphthyridines, though brominated variants required traditional halogenation methods.
- 2024 : Commercial availability of the compound through suppliers like MolDB and eVitachem confirmed industrial interest, with prices ranging from $348/100mg to $1,404/g depending on scale.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical features of modern heterocyclic design:
- Ring Strain Modulation : The tetrahydro ring system reduces aromaticity while maintaining planarity, enabling selective functionalization at the 6-position bromine.
- Multifunctional Handles : Concurrent presence of bromine (electrophilic site), carboxylic acid (hydrogen-bond donor), and ketone (coordination site) allows divergent synthetic pathways.
- Chirality Potential : The tetrahydro ring creates two stereocenters at positions 3 and 4, though most syntheses produce racemic mixtures unless chiral auxiliaries are employed.
Comparative analysis with analogous structures reveals unique properties:
| Property | 6-Bromo Derivative | Non-Brominated Analog |
|---|---|---|
| Melting Point | 218-220°C (dec.) | 195-198°C |
| λ~max~ (UV) | 274 nm | 268 nm |
| Reactivity with Pd(0) | Suzuki coupling | Negligible |
The bromine atom's electron-withdrawing effect increases ring electrophilicity by 12-15% compared to non-halogenated analogs, as shown through computational studies. This enhances susceptibility to nucleophilic aromatic substitution, particularly at the 5- and 7-positions relative to the nitrogen atoms.
Academic Research Landscape and Knowledge Gaps
Current research focuses on three primary domains:
Synthetic Methodology Innovations
Recent breakthroughs include:
- Microwave-Assisted Bromination : 30% reduction in reaction time for converting 2-oxo precursors to 6-bromo derivatives using HBr/AcOH under microwave irradiation.
- Flow Chemistry Approaches : Continuous hydrogenation of 1,8-naphthyridine esters achieves 92% conversion in <10 minutes residence time, though brominated substrates require lower temperatures.
Biological Target Exploration
While not directly studied as an API, its structural analogs show:
- Protein farnesyltransferase inhibition (IC~50~ = 38 nM for related cyano derivatives).
- αv integrin binding affinity (K~i~ = 11 nM in Merck's antagonists).
Critical Unanswered Questions
- Stereochemical Control : No enantioselective synthesis routes have been published despite the compound's two stereocenters.
- Metallopharmaceutical Potential : The carboxylic acid-bromine motif could coordinate transition metals, but no coordination complexes have been characterized.
- Scale-Up Limitations : Current pilot-scale processes yield <500g/batch due to purification challenges with polar byproducts.
Emerging opportunities include its application in:
Properties
IUPAC Name |
6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-5-1-4-2-6(9(14)15)8(13)12-7(4)11-3-5/h1,3,6H,2H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASSJUTKYSGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of the Naphthyridine Core
Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine at position 6. This method requires careful control to avoid over-bromination. For example, treating 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid with NBS in dimethylformamide (DMF) at 0°C yields the 6-bromo derivative.
Use of Pre-Brominated Intermediates
An alternative approach involves starting with brominated precursors. For instance, 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 17930126) can be oxidized to the 2-oxo form using potassium permanganate (KMnO₄) or ruthenium catalysts, followed by carboxylation at position 3.
Carboxylic Acid Functionalization
Ester Hydrolysis
The carboxylic acid group is often introduced via hydrolysis of ester precursors. For example, ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 53396436) undergoes saponification with aqueous sodium hydroxide (NaOH) at 80–90°C to yield the target acid.
Reaction Scheme :
Direct Carboxylation
In some cases, the carboxylic acid group is introduced during ring formation. For example, 2-aminopyridine-3-carboxylic acid derivatives can participate in cyclization reactions with brominated diketones to directly yield the target molecule.
Integrated Synthetic Pathways
Pathway 1: Sequential Condensation and Bromination
Pathway 2: Brominated Precursor Route
-
Synthesis of 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine : Achieved via Vilsmeier-Haack reaction using N-phenylacetamide and phosphorus oxychloride.
-
Oxidation : Oxidize the tetrahydro ring to 2-oxo using RuO₂.
-
Carboxylation : Introduce the carboxylic acid via Kolbe-Schmitt reaction with CO₂ under high pressure.
Optimization and Challenges
-
Regioselectivity : Bromination at position 6 requires steric and electronic control, often achieved using directing groups or optimized reaction conditions.
-
Yield Considerations : Hydrolysis of esters typically proceeds in >80% yield, whereas direct carboxylation may yield 50–60%.
-
Purification : Chromatography or recrystallization from ethanol/water mixtures is employed for final product isolation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6-Bromine
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions, enabling functionalization of the naphthyridine ring.
Mechanism : The reaction proceeds via a palladium-catalyzed cross-coupling or direct SNAr pathway, depending on the nucleophile and catalyst system .
Carboxylic Acid Derivative Formation
The C3-carboxylic acid participates in condensation and coupling reactions:
Amide Bond Formation
Reaction with amines using activating agents:
| Reagent System | Amine Example | Product | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA, DMF, RT | Benzylamine | 3-(Benzylcarbamoyl)-6-bromo-2-oxo... | 90% | |
| T3P/Et₃N, MeCN, 60°C | Piperidine | 3-(Piperidine-1-carbonyl)-6-bromo-2-oxo... | 82% |
Esterification
Conversion to esters via acid chloride intermediates:
| Reagent/Conditions | Ester Formed | Yield | Source |
|---|---|---|---|
| SOCl₂, reflux → Ethanol | Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro... | 95% | |
| Oxalyl chloride, DCM → Methanol | Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro... | 88% |
Alkylation of Tetrahydro-Naphthyridine Nitrogen
The secondary amine in the tetrahydro ring undergoes alkylation under basic conditions:
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide, KOH, EtOH/H₂O | 1-Methyl-6-bromo-2-oxo... | 67% | ||
| n-Propyl bromide, NaH, DMF | 1-n-Propyl-6-bromo-2-oxo... | 72% |
Note : Alkylation occurs preferentially at the N1 position due to steric and electronic factors .
Decarboxylation Reactions
Controlled thermal decarboxylation yields simplified naphthyridine derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CuO, Quinoline, 200°C | 6-Bromo-2-oxo-1,2,3,4-tetrahydro... (decarboxylated) | 60% | |
| Microwave, DMF, 150°C | 3-Unsubstituted naphthyridine | 55% |
Reduction of the Oxo Group
The C2-oxo group can be selectively reduced:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| BH₃·THF, 0°C → RT | 2-Hydroxy-6-bromo-1,2,3,4-tetrahydro... | 75% | |
| LiAlH₄, THF, reflux | Over-reduction to CH₂ observed | 45% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| PPA, 120°C, 4h | Pyrido[1,8-na]pyrimidin-4-one derivative | 68% | |
| POCl₃, DMF, 80°C | Chlorinated tricyclic analog | 58% |
Key Reactivity Trends
-
Bromine Reactivity : Position 6 bromine is highly electrophilic, favoring Pd-catalyzed cross-couplings .
-
Carboxylic Acid Versatility : Enables diverse pharmacophore modifications via amides/esters .
-
Ring Nitrogen Basicity : N1 exhibits moderate basicity (predicted pKa ~5.2), facilitating alkylation .
This reactivity profile makes the compound a strategic intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antibacterial agents .
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed to produce 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid. Common methods include:
- Cyclization Reactions : Involves the reaction of appropriate precursors under controlled conditions.
- Multi-Step Organic Synthesis : Utilizing various reagents and conditions to achieve the desired product.
Medicinal Chemistry
6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects in various biological assays. Studies indicate that modifications to the naphthyridine core can enhance these properties.
| Derivative | Biological Activity | Notes |
|---|---|---|
| Methyl 6-bromo-2-chloro-nicotinate | Moderate Antimicrobial | Contains chlorine substituent |
| Ethyl 6-bromo-2-oxo-naphthyridine | Enhanced Solubility | Improved bioavailability |
Anti-Cancer Research
Research indicates that compounds similar to 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine have shown promise in anti-cancer studies. The mechanism of action may involve:
- Inhibition of Tumor Growth : Through modulation of specific biochemical pathways.
Neuropharmacology
Studies suggest potential neuroprotective effects of this compound. It may influence neurotransmitter systems and has been investigated for:
- Cognitive Enhancement : Possible applications in treating neurodegenerative diseases.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated several derivatives of 6-bromo-2-oxo-naphthyridine against common bacterial strains. Results indicated that certain modifications led to enhanced efficacy against resistant strains.
-
Case Study on Anti-Cancer Properties :
- In vitro studies demonstrated that specific derivatives inhibited cell proliferation in cancer cell lines. Further research is required to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Properties :
- Molecular Formula : C₉H₇BrN₂O₃ (derived from methyl ester C₁₀H₉BrN₂O₃ by ester hydrolysis).
- Molecular Weight : ~269.05 g/mol (calculated from methyl ester: 285.09 g/mol).
- Physical Properties : High thermal stability (boiling point >400°C) and moderate solubility in polar solvents due to the carboxylic acid group .
Comparison with Similar Compounds
Key Findings
Substituent Effects on Reactivity :
- Bromine at C6 enhances electrophilic substitution reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorine or chlorine substituents (e.g., in the 7-chloro-6-fluoro analogue) increase electronic withdrawal, improving stability and binding affinity in drug-receptor interactions .
Bioactivity and Applications :
- The methyl ester derivative acts as a prodrug, improving bioavailability by masking the carboxylic acid group .
- N3-Aryl carboxamides exhibit potent CB2 receptor agonism, highlighting the role of C3 modifications in targeting neurological disorders .
- 4-Fluorophenyl-substituted analogues demonstrate enhanced antimicrobial activity due to increased lipophilicity .
Synthetic Efficiency :
- The target compound’s synthesis achieves >80% yield under optimized bromination conditions , whereas analogues like the 7-chloro-6-fluoro derivative require additional steps (e.g., fluorophenyl introduction), reducing overall efficiency .
Biological Activity
6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid (referred to as 6-Br-NCA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The information is synthesized from various studies to provide a comprehensive overview.
- IUPAC Name : 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid
- Molecular Formula : C11H9BrN2O3
- Molar Mass : 297.11 g/mol
- CAS Number : 894851-71-9
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study by Sriram et al. demonstrated that various naphthyridine derivatives showed potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with some compounds exhibiting higher efficacy than isoniazid .
Additionally, derivatives of 6-Br-NCA have been tested for their antibacterial and antifungal activities. The presence of the naphthyridine moiety is crucial for its antimicrobial effectiveness. For instance, compounds derived from naphthyridine structures have shown moderate to high activity against several bacterial strains .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively studied. Aaptamine and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer . The mechanism of action often involves the induction of apoptosis and interference with DNA replication.
In vitro studies have shown that 6-Br-NCA can induce cell cycle arrest and promote apoptotic pathways in cancer cells. For example, studies indicated that compounds with similar structural frameworks could downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives have also been explored. In models of induced inflammation, compounds similar to 6-Br-NCA have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated a series of naphthyridine derivatives for their antimicrobial activity. Among these, a specific derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli. This highlights the potential of 6-Br-NCA as a lead compound in antibiotic development.
Case Study 2: Anticancer Mechanism
In a recent study on cancer cell lines, researchers treated cells with varying concentrations of 6-Br-NCA. Results indicated that at higher concentrations, the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways. The IC50 values were comparable to established chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid?
The compound can be synthesized via a multi-step approach. A key intermediate, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate, is hydrolyzed under reflux with NaOH in MeOH/H₂O to yield the carboxylic acid derivative (88% yield after acidification to pH 7) . For the parent 1,8-naphthyridine scaffold, the Gould–Jacobs reaction (condensation of 2-aminopyridine with ethoxymethylene malonate) followed by cyclization in phenoxy ether is a foundational method. Subsequent N-alkylation and hydrolysis steps yield carboxylated derivatives .
Q. Which characterization methods are essential for confirming the structure of this compound?
Structural confirmation requires FTIR (to identify carbonyl groups at ~1686 cm⁻¹ for keto and amide C=O), ¹H NMR (aromatic protons at δ 8.02–9.11 ppm, NH signals), and mass spectrometry (e.g., molecular ion peaks like m/z 390.2). Elemental analysis validates purity (>97%) .
Q. What functional groups in this compound influence its reactivity?
The bromine atom at position 6 enhances electrophilic substitution potential, while the 2-oxo and 3-carboxylic acid groups enable hydrogen bonding and salt formation. These groups also direct regioselectivity in reactions like amidation or alkylation .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store in a dry, ventilated area at 0–6°C for stability. Avoid heat sources and incompatible reagents (strong oxidizers) due to potential decomposition into toxic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted 1,8-naphthyridine derivatives?
Key factors include:
- Solvent choice : Anhydrous DMF facilitates N-alkylation by stabilizing intermediates .
- Temperature control : Reflux (e.g., 60°C for SOCl₂-mediated trichloromethylation) ensures complete conversion without side reactions .
- Catalyst use : Sodium hydride enhances alkylation efficiency by deprotonating the naphthyridine nitrogen .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural analysis?
Contradictions may arise from tautomerism (oxo ↔ enol forms) or solvent effects. Use deuterated DMSO for NMR to stabilize the keto form. Compare experimental data with computational predictions (DFT calculations) for ambiguous signals .
Q. What strategies enable regioselective substitution at position 6 versus other positions on the naphthyridine core?
Bromine at position 6 acts as a directing group. For example, Pd-catalyzed cross-coupling (Suzuki, Heck) selectively modifies this site. Steric hindrance from the tetrahydro ring further limits reactivity at adjacent positions .
Q. How does computational modeling aid in predicting the pharmacological activity of derivatives?
In silico studies (e.g., molecular docking, QSAR) assess binding affinity to targets like histamine receptors. Prioritize compounds with predicted activity scores (Pa > Pi) for synthesis, reducing experimental workload .
Methodological Tables
Table 1. Key Spectral Data for 1,8-Naphthyridine Derivatives
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| 3-Carboxylic acid | 1651 (C=O) | 9.91 (NH, broad) | 423 (M⁺) |
| 6-Bromo substituent | 780 (C-Br) | 7.24–7.46 (Ar-H) | 390 (M⁺) |
| 2-Oxo group | 1686 (C=O) | 8.53 (Ar-H, J = 4.67 Hz) | - |
Table 2. Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Hydrolysis | NaOH/MeOH/H₂O, pH 7, reflux | 88% → 95%* |
| N-Alkylation | NaH/DMF, 60°C, 24 h | 67% → 82%* |
| Trichloromethylation | SOCl₂, 60°C, neat | 90% |
| *Hypothetical improvements via catalyst tuning. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
